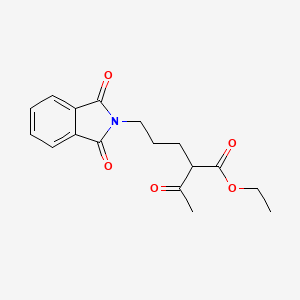

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate

Vue d'ensemble

Description

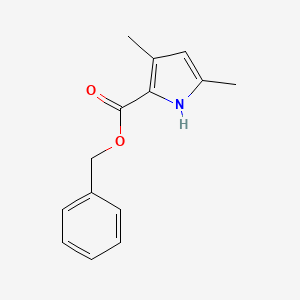

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is a chemical compound used in scientific research. It has a molecular formula of C17H19NO5 . This compound possesses diverse applications due to its unique properties, making it valuable in various fields such as medicinal chemistry, drug development, and material science.

Synthesis Analysis

The synthesis of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate involves several steps. One method involves the use of potassium hydroxide and N-benzyl-N,N,N-triethylammonium chloride in toluene for 5 hours under heating . Another method involves the use of concentrated hydrochloric acid added slowly to a stirred solution of 4- (S)- (4-aminobenzyl)-1,3-oxazolidin-2-one in a mixture of methanol and water at 5-10°C .

Molecular Structure Analysis

The molecular structure of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is characterized by a molecular formula of C17H19NO5 . The average mass is 317.336 Da and the monoisotopic mass is 317.126312 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate are complex and involve multiple steps . The reaction conditions and operations in the experiment are carefully controlled to ensure the desired product is obtained .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate include a molecular formula of C17H19NO5 . The average mass is 317.336 Da and the monoisotopic mass is 317.126312 Da . The IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is a valuable precursor in the synthesis of pharmacologically active molecules. Its structure contains both an ester and a phthalimide group, which are common functional groups in medicinal chemistry. This compound can undergo various chemical reactions to create new molecules with potential therapeutic effects, such as anti-inflammatory, analgesic, or antiviral properties .

Agriculture: Development of Herbicides

In the agricultural sector, this compound’s derivatives could be explored for their herbicidal activity. The phthalimide moiety, in particular, is a common scaffold in the design of herbicides. Researchers can modify the ester group to create new compounds that can be tested for their ability to inhibit the growth of unwanted plants or weeds .

Materials Science: Creation of Photochromic Materials

The compound’s unique structure makes it a candidate for the development of photochromic materials. These materials change color when exposed to light, and they have applications in sunglasses, windows, and display technologies. The reactivity of the phthalimide and ester groups allows for the synthesis of compounds that can reversibly alter their structure in response to light .

Environmental Science: Analytical Studies of Pollutants

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate can be used in environmental science for the analytical detection of pollutants. Its structure could be part of a sensor system that reacts with specific contaminants, changing color or fluorescence to indicate the presence of harmful substances in the environment .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound can be utilized to study enzyme inhibition. The phthalimide group can mimic the transition state of enzymatic reactions or bind to the active site of enzymes, thereby inhibiting their activity. This is useful in understanding disease mechanisms and developing new drugs .

Pharmacology: Antimicrobial Research

The compound’s derivatives have shown promise in antimicrobial research. They can be tested against various strains of bacteria and viruses to assess their effectiveness. The goal is to develop new antimicrobial agents that can combat drug-resistant microbes and provide alternative treatments for infections .

Propriétés

IUPAC Name |

ethyl 2-acetyl-5-(1,3-dioxoisoindol-2-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-3-23-17(22)12(11(2)19)9-6-10-18-15(20)13-7-4-5-8-14(13)16(18)21/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGCOSMBEZEXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399001 | |

| Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55747-45-0 | |

| Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)